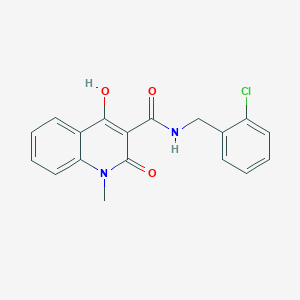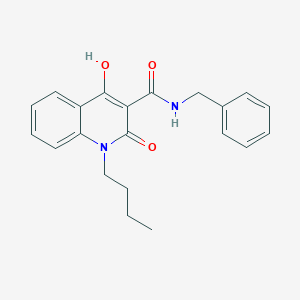
propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate, also known as PQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PQ is a quinolone derivative that exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.
作用机制
The mechanism of action of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and replication. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to bind to DNA and interfere with the activity of topoisomerases, which are enzymes that play a crucial role in DNA replication and transcription. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to exhibit a range of biochemical and physiological effects. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to inhibit the activity of various enzymes, including topoisomerases, DNA polymerases, and RNA polymerases. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also been shown to induce oxidative stress and DNA damage in cells. In addition, propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
实验室实验的优点和局限性
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has several advantages for lab experiments, including its broad-spectrum antibacterial, antifungal, antiviral, and antitumor properties. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the appropriate concentration and exposure time when using propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate in lab experiments.
未来方向
There are several future directions for research on propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate. One area of focus is the development of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of focus is the investigation of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate as a potential therapeutic agent for various diseases, including cancer, bacterial infections, and viral infections. Additionally, further research is needed to elucidate the mechanism of action of propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate and its effects on cellular processes.
合成方法
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate can be synthesized using a variety of methods, including the reaction of 3-quinolone with propyl bromoacetate in the presence of a base. Another method involves the reaction of 3-quinolone with propyl chloroacetate in the presence of a base. The resulting propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate can be purified using various techniques, including column chromatography, recrystallization, and distillation.
科学研究应用
Propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been extensively studied for its potential therapeutic applications, including its antibacterial, antifungal, antiviral, and antitumor properties. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). propyl (4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetate has also been studied for its potential antitumor activity, with promising results in preclinical studies.
属性
IUPAC Name |
propyl 2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-7-19-12(16)8-10-13(17)9-5-3-4-6-11(9)15-14(10)18/h3-6H,2,7-8H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGDKWSUKCDQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetic acid propyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

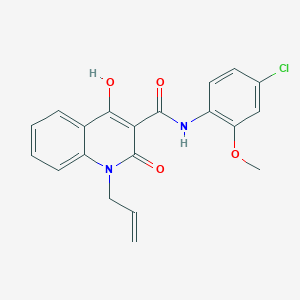
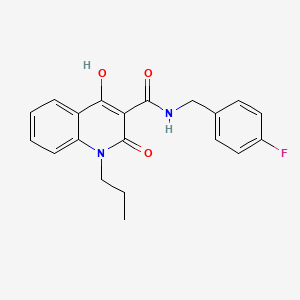
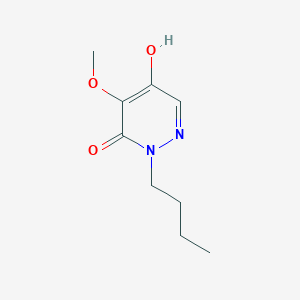
![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)
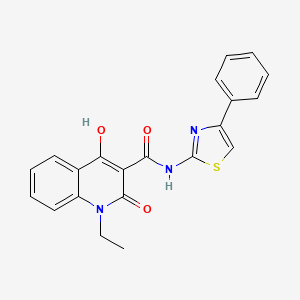
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

